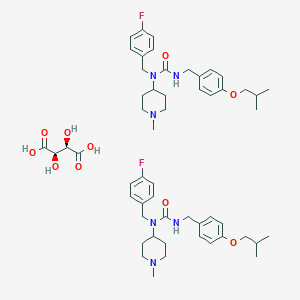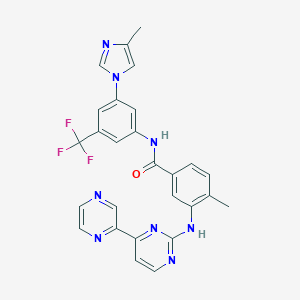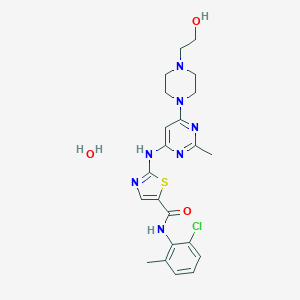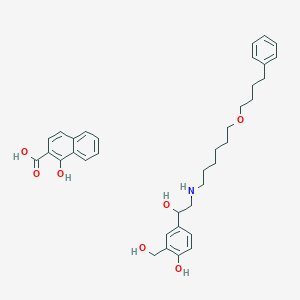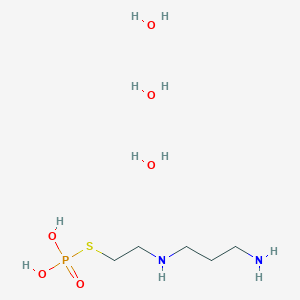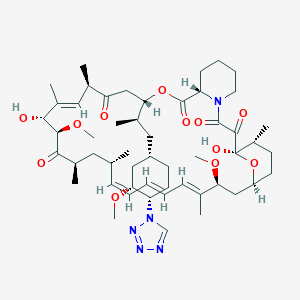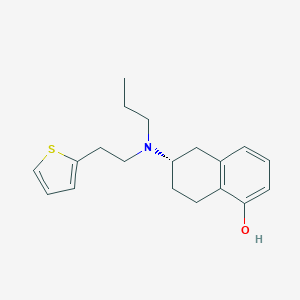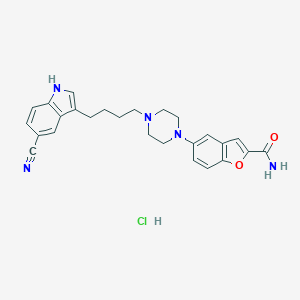
维拉佐酮盐酸盐
概述
描述
Vilazodone hydrochloride is a medication primarily used to treat major depressive disorder. It is classified as a serotonin modulator and is taken orally. Vilazodone hydrochloride works by inhibiting the reuptake of serotonin and acting as a partial agonist of the 5-HT1A receptor .
科学研究应用
Vilazodone hydrochloride has several scientific research applications:
Chemistry: It is studied for its unique synthetic routes and reaction mechanisms.
Biology: Research focuses on its effects on serotonin levels and receptor activity.
Industry: Its production methods are optimized for large-scale manufacturing.
作用机制
Target of Action
Vilazodone hydrochloride primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior, with the 5-HT transporter responsible for the reuptake of serotonin, a neurotransmitter involved in mood regulation. The 5-HT1A receptor is a subtype of the serotonin receptor, which is implicated in several psychological and biological processes.
Mode of Action
Vilazodone hydrochloride acts by selectively inhibiting serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to vilazodone being referred to as a selective partial agonist and reuptake inhibitor (SPARI) .
Biochemical Pathways
It is known that the drug’s action on the 5-ht transporter and 5-ht1a receptors leads to increased serotonin levels in the brain . This increase in serotonin can affect various biochemical pathways related to mood regulation.
Pharmacokinetics
Vilazodone hydrochloride is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 . The bioavailability of vilazodone is 72% when taken with food , indicating that food intake can significantly impact the drug’s absorption and overall bioavailability. The volume of distribution of vilazodone is large, although the exact value is unknown .
Result of Action
The primary result of vilazodone hydrochloride’s action is the alleviation of depressive symptoms associated with major depressive disorder (MDD) . This is achieved through the increased serotonin levels in the brain, which can help regulate mood.
Action Environment
The action, efficacy, and stability of vilazodone hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability are significantly impacted by food intake . Additionally, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as the co-administration of other drugs metabolized by this enzyme .
生化分析
Biochemical Properties
Vilazodone Hydrochloride works by increasing the activity of a chemical called serotonin in the brain . It targets the 5-HT transporter and 5-HT1A receptors . The nature of these interactions involves the modulation of serotonin levels, which plays a crucial role in mood regulation .
Cellular Effects
Vilazodone Hydrochloride influences cell function by modulating the serotonin levels in the brain cells . This modulation can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of Vilazodone Hydrochloride involves its binding interactions with the 5-HT transporter and 5-HT1A receptors . This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and serotonin levels .
Metabolic Pathways
Vilazodone Hydrochloride is metabolized in the liver via the CYP3A4 enzyme . This metabolic pathway could potentially interact with other enzymes or cofactors, affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Vilazodone Hydrochloride within cells and tissues occur primarily through the bloodstream after oral administration . The specific transporters or binding proteins it interacts with are not clearly defined in the available literature.
准备方法
Vilazodone hydrochloride can be synthesized through several routes. One method involves using 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials. The process includes multiple steps such as reduction, nucleophilic substitution, and catalysis by isobutyl-AlCl2 . Another method involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher yield and purity . Industrial production methods often focus on optimizing these synthetic routes to ensure cost-effectiveness and environmental safety .
化学反应分析
Vilazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different degradation products.
Substitution: Nucleophilic substitution is a key step in its synthesis, where intermediates react to form the final product.
Common reagents used in these reactions include isobutyl-AlCl2, NaBH4, and Pd/C. The major products formed from these reactions are intermediates that eventually lead to vilazodone hydrochloride .
相似化合物的比较
Vilazodone hydrochloride is unique compared to other serotonin modulators due to its dual mechanism of action. Similar compounds include:
Bupropion: Used for depression and smoking cessation, but works differently by inhibiting norepinephrine and dopamine reuptake.
Cymbalta (duloxetine): A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
Vilazodone hydrochloride stands out due to its specific targeting of serotonin reuptake and 5-HT1A receptor activity, which may result in fewer side effects related to sexual dysfunction and weight gain .
属性
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBRGFNBNQSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936833 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-08-2 | |
| Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vilazodone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
